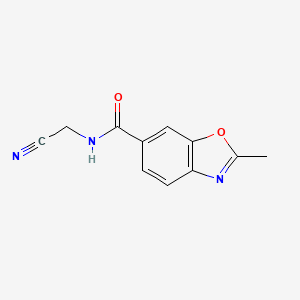

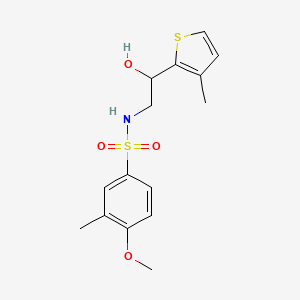

![molecular formula C8H8N4OS B2945555 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide CAS No. 890095-19-9](/img/structure/B2945555.png)

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of compounds known as thienopyridines, which have attracted interest due to their beneficial effects in the treatment of many diseases .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one study showed that primary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid, leading to products of linear cyclization . The direction of cyclization depends on the type of substituent at the amide nitrogen atom .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9N4OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis

One study presented a noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Synthesis of Functionalized Thieno[2,3-b]pyridines

3-Aminothieno[2,3-b]pyridine-2-carboxamides have been utilized as precursors for various synthetic transformations. For instance, they react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which upon treatment with sodium azide yield 3(azidoacetylamino)thieno[2,3-b]pyridine-2-carboxamides. Furthermore, the reaction of 3(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides with sulfur and amines has led to the formation of new monothiooxamides (Lukina, Stolyarova, & Dotsenko, 2017).

Heterocyclic Compounds Synthesis

Synthesis of Pyrido[3',2'4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine Derivatives

The refluxing of 3-aminothieno[2,3-b]pyridine-2-carboxamides with P4S10 in dry pyridine has been demonstrated to yield substituted 2-mercapto-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d][1,3,2]diazaphosphorin-4(1H)-one-2-thiones and/or -2,4(1H)-dithiones as 1:1 complexes with pyridine (Dotsenko & Krivokolysko, 2013).

Synthesis of Novel Polycyclic Compounds Containing Thieno[2′,3′5,6]pyrimido[2,1-a]isoindole Fragment

The reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride in acetic acid or DMF on heating leads to the formation of thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives fused with a pyridine or quinoline core. Notably, one of the obtained compounds exhibits pronounced UV fluorescence (Dotsenko et al., 2021).

Oxidative Transformations

Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series

The noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to different products depending on the nature of solvents used. The study discusses the mechanism, product structure, kinetics and dynamics of intramolecular processes, and the biological activity of the products (Stroganova et al., 2021).

Heterocyclic Synthesis

Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates

The preparation of new substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates through azotization of methyl 3-aminothieno[2,3-b]pyridine followed by treatment with sodium azide has been described. Furthermore, Huisgen’s 1,3-dipolar cycloaddition between substituted alkynes and the prepared azides has led to the formation of methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni, Aadil, Djellal, & Kirsch, 2014).

Wirkmechanismus

Target of Action

Related compounds in the thieno[2,3-b]pyridine series have been identified as inhibitors of limk1 , a protein kinase involved in cell motility and tumor cell invasion.

Mode of Action

It’s known that the compound undergoes reactions with ortho-formylbenzoic acid, leading to the formation of angular (±)-7,7a-dihydropyrido [3",2":4’,5’]thieno [2’,3’:5,6]pyrimido [2,1-a]isoindole-6,12-diones . The direction of cyclization in this case depends on the type of substituent at the amide nitrogen atom .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide is currently unavailable . Therefore, its impact on bioavailability cannot be accurately determined at this time.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-aminothieno[2,3-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWZLWNYPMYNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

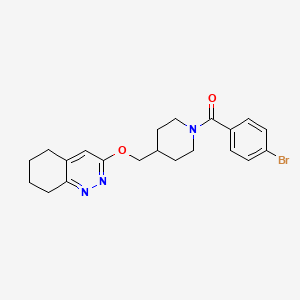

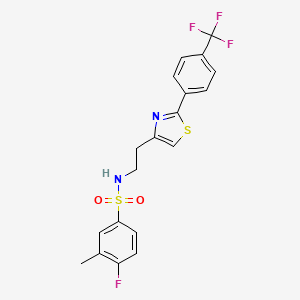

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)

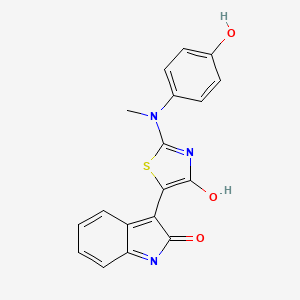

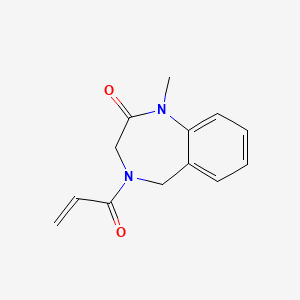

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

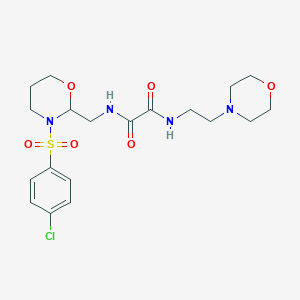

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)